molecular formula C9H13BrO2 B2445434 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413869-05-1

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone

Cat. No.: B2445434
CAS No.: 2413869-05-1
M. Wt: 233.105
InChI Key: AFEUULTZVATPNY-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-oxaspiro[3. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone typically involves the bromination of a precursor compound containing the spirocyclic structure. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-dicarbonyl Compounds: These compounds share the bromine atom and carbonyl groups but differ in their overall structure and reactivity.

    Spirocyclic Ketones: Compounds with similar spirocyclic structures but different substituents and functional groups.

Uniqueness

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone is unique due to its combination of a bromine atom and a spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-5-8(11)7-3-9(4-7)1-2-12-6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUULTZVATPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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